molecular formula C9H11NO3S B1377773 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid CAS No. 1447967-00-1

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Cat. No. B1377773
M. Wt: 213.26 g/mol
InChI Key: RTWAQOHNLUGZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Amino-5-oxo-3-(2-thienyl)pentanoic acid” is an organic compound that contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 Thiophene .


Synthesis Analysis

The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals.


Molecular Structure Analysis

The molecular structure of “5-Amino-5-oxo-3-(2-thienyl)pentanoic acid” includes a five-membered ring, a carboxylic acid group, a primary amide group, a hydroxyl group, and a Thiophene .


Chemical Reactions Analysis

This compound belongs to the class of organic compounds known as glutamine and derivatives. These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Physical And Chemical Properties Analysis

The compound has a linear formula of C9H10O3S and a molecular weight of 198.242 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 Thiophene .

Scientific Research Applications

Biochemical Research Applications

  • Enzyme Interaction Studies

    • Research on enzyme interactions, particularly with pyruvate kinase, has shown the utility of structurally related compounds in probing the reactivity and modification of specific amino acid residues within enzymes. For example, a study demonstrated how a derivative of 5-chloro-4-oxopentanoic acid could alkylate rabbit muscle pyruvate kinase, highlighting its potential as a biochemical tool for studying enzyme mechanisms (Chalkley & Bloxham, 1976).
  • Metal-Complex Formation for IR Detection

    • The synthesis and structure of W(CO)5 complexes with derivatives similar to 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been investigated, providing a basis for developing IR-detectable metal–carbonyl tracers for amino functions. Such complexes are useful in labeling amino acids, showcasing applications in chemical biology and materials science (Kowalski et al., 2009).
  • Synthetic Route Exploration

    • Studies on the synthesis of bioactive compounds, such as antibiotics, have highlighted methods to generate key intermediates and products from pentanoic acid derivatives. This research contributes to the development of synthetic methodologies with applications in drug discovery and organic synthesis (Liang et al., 2016).

Medicinal Chemistry Applications

  • Inhibitor Design for Therapeutic Targets

    • Compounds structurally related to 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid have been used in designing inhibitors for enzymes such as nitric oxide synthases. This approach aids in the development of therapeutic agents for conditions associated with enzyme dysregulation (Ulhaq et al., 1998).
  • Matrix Metalloproteinase Inhibition

    • Research into pentanoic acid derivatives has led to the identification of potent inhibitors of matrix metalloproteinase-2 (MMP-2), which play a role in cancer progression and metastasis. These findings highlight the therapeutic potential of such compounds in treating cancer (Mukherjee et al., 2017).
  • Cholecystokinin Antagonism

    • The development of non-peptide cholecystokinin antagonists, such as derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid, demonstrates applications in studying gastrointestinal physiology and potentially treating related disorders (Makovec et al., 1987).

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

5-amino-5-oxo-3-thiophen-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-8(11)4-6(5-9(12)13)7-2-1-3-14-7/h1-3,6H,4-5H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWAQOHNLUGZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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